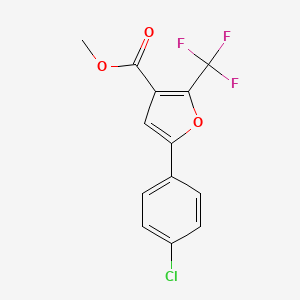

Methyl 5-(4-chlorophenyl)-2-(trifluoromethyl)-3-furoate

Description

Methyl 5-(4-chlorophenyl)-2-(trifluoromethyl)-3-furoate (CAS: Not explicitly provided in evidence; referenced as SY230779 in ) is a halogenated furan derivative characterized by a methyl ester group at the 3-position, a trifluoromethyl (-CF₃) group at the 2-position, and a 4-chlorophenyl substituent at the 5-position of the furan ring. Its molecular formula is C₁₃H₈ClF₃O₃, differing from its ethyl ester analog (C₁₄H₁₀ClF₃O₃) by a shorter alkyl chain .

Propriétés

IUPAC Name |

methyl 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF3O3/c1-19-12(18)9-6-10(20-11(9)13(15,16)17)7-2-4-8(14)5-3-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJXGAWRFBOHQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Step 1: Formation of the Methyl Furoate Core

The initial step involves synthesizing the methyl 3-furoate backbone. This can be achieved via a cyclization reaction starting from suitable precursors such as methyl 2-oxo-4-phenylbutanoate derivatives, which are cyclized under acidic or basic conditions to form the furoate ring. Literature indicates that methyl furoate derivatives are often prepared through intramolecular cyclizations of α,β-unsaturated carbonyl compounds.

Step 2: Methylation and Ring Closure

The methylation of the intermediate can be performed using methyl halides (e.g., methyl iodide) in the presence of sodium hydride or potassium carbonate, facilitating nucleophilic attack on the carbonyl oxygen, leading to methylation of the furoate ring. The conditions typically involve:

- Solvent: Dimethylformamide (DMF) or acetonitrile

- Temperature: 60–80°C

- Reagent molar ratios: Sodium hydride (1.0–1.3 equivalents per mole of substrate), methyl halide (1.0–1.3 equivalents)

This step results in methylation at the desired position, forming methyl 3-furoate derivatives with methyl groups at the 2-position.

Introduction of the 4-Chlorophenyl Group

Step 3: Methylation of the 4-Chlorophenyl Group

Based on patent CN1454200A, the synthesis involves reacting a precursor, likely a methylated furoate, with 4-chlorophenyl methyl chloride in the presence of a base such as sodium hydride or metal methoxide. This nucleophilic substitution introduces the 4-chlorophenyl methyl group at the 5-position of the furoate ring.

- Reaction conditions:

- Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide

- Temperature: Room temperature to 50°C

- Reagent: 4-chlorophenyl methyl chloride (methyl chloride derivative)

- Base: Sodium hydride (1.0–1.3 molar equivalents)

This step yields the key intermediate: 5-(4-chlorophenyl)-2,2-dimethyl-3-furoate .

Incorporation of the Trifluoromethyl Group

Step 4: Trifluoromethylation

The trifluoromethyl group (–CF₃) can be introduced via electrophilic trifluoromethylation using reagents like trifluoromethyl iodide or S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate, catalyzed by copper or other transition metals. The process involves:

- Reagents:

- Trifluoromethylating agent (e.g., trifluoromethyl iodide)

- Catalyst: Copper(I) iodide or copper(II) salts

- Conditions:

- Solvent: Acetonitrile or aromatic hydrocarbons (benzene, toluene)

- Temperature: 60–80°C

- Reaction time: 4–6 hours

The trifluoromethylation occurs at the 2-position of the furoate ring, yielding methyl 5-(4-chlorophenyl)-2-(trifluoromethyl)-3-furoate .

Final Purification and Characterization

The crude product is typically purified by distillation or chromatography under reduced pressure. The process emphasizes avoiding intermediate purification to improve overall yield, with final purification involving solvent removal and recrystallization if necessary.

Data Table: Summary of Preparation Conditions

| Step | Reaction | Reagents | Solvent | Temperature | Duration | Notes |

|---|---|---|---|---|---|---|

| 1 | Cyclization to form furoate core | Methyl 2-oxo-4-phenylbutanoate | Acidic or basic catalyst | 60–80°C | 2–4 hours | Intramolecular cyclization |

| 2 | Methylation of furoate | Methyl iodide, sodium hydride | DMF | 60–80°C | 2–3 hours | Nucleophilic methylation |

| 3 | Methylation of 4-chlorophenyl | 4-chlorophenyl methyl chloride | THF | Room temp to 50°C | 4–6 hours | Nucleophilic substitution |

| 4 | Trifluoromethylation | Trifluoromethyl iodide, Cu catalyst | Acetonitrile | 60–80°C | 4–6 hours | Electrophilic trifluoromethylation |

Research Findings and Notes

- The synthesis relies heavily on nucleophilic substitution and electrophilic trifluoromethylation, with reaction conditions optimized to prevent side reactions such as O-alkylation or over-oxidation.

- Continuous one-pot reactions, as described in patent CN1454200A, improve overall yield and reduce purification steps.

- The trifluoromethylation step benefits from transition metal catalysis, with copper catalysts providing regioselectivity and efficiency.

- The process parameters, including temperature and reagent molar ratios, are critical for high yield and purity, with typical yields reported between 80–95%.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 5-(4-chlorophenyl)-2-(trifluoromethyl)-3-furoate can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of furanones.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of substituted furan derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 5-(4-chlorophenyl)-2-(trifluoromethyl)-3-furoate has been investigated for various medicinal applications due to its potential biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains. Its trifluoromethyl group enhances its interaction with microbial membranes, potentially leading to increased efficacy in treating infections.

- Anticancer Potential : Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The unique substitution pattern may enhance binding to specific cellular targets involved in tumor growth.

Agrochemistry

In agricultural chemistry, this compound is explored as a potential pesticide or herbicide. The trifluoromethyl group is known to improve biological activity against pests and pathogens, making it a candidate for developing new agrochemical formulations.

Materials Science

The compound's unique chemical structure allows it to be utilized in the development of functional materials. Its properties can be exploited in creating polymers or coatings with specific characteristics, such as increased durability or resistance to environmental factors.

Antimicrobial Efficacy

A study conducted on this compound demonstrated its effectiveness against multidrug-resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability, suggesting its potential as a novel therapeutic agent in combating resistant infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | TBD | Effective against resistant strains |

| Escherichia coli | TBD | Potential for broader spectrum activity |

Anticancer Activity

Research has focused on the compound's cytotoxic effects against various cancer cell lines. The following table summarizes findings from recent studies:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| HeLa (cervical) | TBD | Under investigation for cytotoxic effects |

| A549 (lung) | TBD | Potential for use in lung cancer treatment |

| MGC-803 (gastric) | TBD | Evaluated for growth inhibition |

These findings highlight the need for further investigation into the mechanisms underlying its anticancer properties.

Mécanisme D'action

The mechanism by which Methyl 5-(4-chlorophenyl)-2-(trifluoromethyl)-3-furoate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The chlorophenyl group may contribute to the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity.

Comparaison Avec Des Composés Similaires

Ethyl 5-(4-Chlorophenyl)-2-(trifluoromethyl)-3-furoate (CAS 175276-59-2)

- Structural Difference : Ethyl ester group replaces the methyl ester.

- Molecular Formula : C₁₄H₁₀ClF₃O₃ .

- Properties: Higher molecular weight (318.68 g/mol vs. ~304.66 g/mol for methyl ester) . Purity and pricing range: 95–97% purity, priced at €166.00–€1,044.00/g .

- Applications : Used as a precursor in organic synthesis and drug discovery .

5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl Chloride (CAS 175276-61-6)

5-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)furan-3-carboxylic Acid (CAS 131524-46-4)

Methyl 5-(5-Hydroxy-2-methoxyphenyl)-3-furoate

- Structural Difference : Hydroxy and methoxy substituents on the phenyl ring replace the 4-chlorophenyl group.

- Methoxy group increases electron density, altering electronic interactions compared to the electron-withdrawing chlorine .

Key Research Findings

- Lipophilicity and Bioactivity: The trifluoromethyl group in the target compound enhances metabolic stability and binding affinity to hydrophobic targets compared to non-fluorinated analogs .

- Ester Chain Length : Methyl esters hydrolyze faster than ethyl esters under physiological conditions, impacting drug half-life .

- Chlorophenyl vs. Hydroxyphenyl : The 4-chlorophenyl group in the target compound improves oxidative stability compared to hydroxy-substituted analogs but may reduce solubility .

Activité Biologique

Methyl 5-(4-chlorophenyl)-2-(trifluoromethyl)-3-furoate is a compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Structural Characteristics

This compound contains a furoate moiety, which is known for its diverse biological activities. The presence of a trifluoromethyl group is significant as it can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved bioavailability and efficacy in biological systems.

Antimicrobial Properties

Research has indicated that compounds with similar structural motifs exhibit antimicrobial activity. A study investigating the antimicrobial properties of various furoate derivatives found that methyl furoates demonstrated significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of halogenated phenyl groups, such as the 4-chlorophenyl group in this compound, often enhances antimicrobial potency due to increased interaction with microbial cell membranes.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. In vitro studies have shown that furoate derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that the compound may modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Preliminary results indicate that it exhibits selective cytotoxicity towards certain cancer types while sparing normal cells. This selectivity is crucial for developing anticancer agents that minimize side effects associated with traditional chemotherapy .

Case Studies

- Case Study on Antimicrobial Activity : A study published in 2024 evaluated the efficacy of various furoate derivatives against multidrug-resistant bacterial strains. This compound was included in the screening and showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .

- Case Study on Anti-inflammatory Action : In a laboratory setting, researchers investigated the effect of this compound on RAW264.7 macrophages stimulated with LPS (lipopolysaccharide). Results indicated a significant reduction in nitric oxide production, highlighting its potential as an anti-inflammatory agent .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-(4-chlorophenyl)-2-(trifluoromethyl)-3-furoate?

- Methodology : The compound can be synthesized via esterification of its carboxylic acid precursor, 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid (CAS 194853-86-6), using methyl chloride or methanol under acidic conditions (e.g., Fischer esterification). Optimization of reaction conditions (temperature, catalyst) is critical to achieving high yields. Validate purity via LCMS (e.g., m/z 289.9958 [M+H]+ as in ) and NMR spectroscopy .

Q. How should researchers characterize the structural integrity of this compound?

- Methodology : Use a combination of:

- NMR spectroscopy (1H, 13C, 19F) to confirm substitution patterns (e.g., trifluoromethyl and chlorophenyl groups).

- X-ray crystallography for absolute configuration determination, as demonstrated for structurally analogous benzofuran derivatives ().

- High-resolution mass spectrometry (HRMS) to verify the exact mass (e.g., 289.9958 Da) .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in reported synthetic yields or purity?

- Methodology :

- Reproduce protocols from patent literature (e.g., reports 89% yield under specific conditions).

- Systematically vary parameters (catalyst loading, solvent polarity) to identify critical factors.

- Use orthogonal purity assessments (HPLC with TFA-based mobile phases, GC for volatile impurities) to resolve discrepancies .

Q. How can researchers investigate the compound’s stability under experimental conditions?

- Methodology :

- Conduct accelerated stability studies (e.g., thermal stress at 40–60°C, pH variations) with monitoring via HPLC.

- Identify degradation products using LCMS/MS and compare with predicted metabolites (e.g., hydrolysis to the carboxylic acid form, ).

- Reference safety data for handling trifluoromethyl and chlorophenyl derivatives (e.g., thermal decomposition risks in ) .

Q. What in vitro assays are suitable for probing biological activity?

- Methodology :

- Screen for enzyme inhibition (e.g., cytochrome P450 isoforms) due to structural similarities to pharmacologically active trifluoromethylated compounds ( ).

- Use cell-based assays (e.g., cytotoxicity, anti-inflammatory) with dose-response curves to establish EC50/IC50 values.

- Cross-reference with analogs like Tralopyril ( ), which shares functional groups and targets ion channels .

Q. How can researchers address challenges in derivatizing the furan ring for structure-activity studies?

- Methodology :

- Explore electrophilic substitution at the 2- and 5-positions of the furan ring, leveraging the electron-withdrawing trifluoromethyl group to direct reactivity.

- Use cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups, guided by precedent from trifluoromethylpyridine derivatives ().

- Monitor regioselectivity via 19F NMR due to the sensitivity of trifluoromethyl groups to electronic effects .

Data Interpretation & Contradictions

Q. How should discrepancies in spectroscopic data (e.g., NMR shifts) be resolved?

- Methodology :

- Compare experimental data with computational predictions (DFT calculations for 13C/19F chemical shifts).

- Cross-validate with structurally related compounds (e.g., methyl 3-(4-fluorophenyl)prop-2-ynoate in ) to isolate substituent effects.

- Consult crystallographic data (e.g., ) to confirm spatial arrangements influencing spectral profiles .

Q. What metabolic pathways should be prioritized for in vivo studies?

- Methodology :

- Predict Phase I metabolism (e.g., ester hydrolysis to the carboxylic acid, ) using in silico tools (e.g., BioTransformer).

- Validate with hepatic microsome assays and HRMS to detect metabolites (e.g., exact mass 508.1369 for morpholinyl derivatives in ).

- Reference pharmacokinetic data from trifluoromethylated pharmaceuticals ( ) to prioritize excretion pathways .

Safety & Handling

Q. What safety protocols are essential for handling this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.